molecular formula C13H12O3 B6320881 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% CAS No. 60453-06-7

4-(4-Hydroxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6320881
CAS RN: 60453-06-7
M. Wt: 216.23 g/mol
InChI Key: GFZSVGYALZXYGC-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-methoxyphenol, also known as p-cresol, is a phenolic compound found in many natural sources, including plants, animals, and microorganisms. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes. In addition, p-cresol has been studied extensively for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

P-cresol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% has been studied for its potential to improve cognitive performance, reduce stress, and improve mood.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act by blocking the production of pro-inflammatory molecules, such as prostaglandins, and by increasing the production of anti-inflammatory molecules, such as cytokines. Additionally, 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% has been shown to scavenge free radicals, which can lead to oxidative damage.
Biochemical and Physiological Effects
P-cresol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive performance, reduce stress, and improve mood. Additionally, 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% has been shown to have anti-oxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

P-cresol is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to obtain large quantities of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95%.

Future Directions

Given the potential therapeutic applications of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95%, there are a number of potential future directions for research. These include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential to improve cognitive performance, reduce stress, and improve mood. Additionally, further research into the synthesis of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% and its potential applications in drug delivery systems could be beneficial. Finally, further research into the safety and efficacy of 4-(4-Hydroxyphenyl)-2-methoxyphenol, 95% in humans could lead to potential therapeutic applications.

Synthesis Methods

P-cresol can be synthesized through a number of methods, including the Kolbe-Schmitt reaction, the Williamson ether synthesis, and the Sandmeyer reaction. The Kolbe-Schmitt reaction involves the reaction of a phenol with a carboxylic acid in the presence of an alkali to produce a phenol ester. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to produce an ether. The Sandmeyer reaction involves the reaction of a phenol with a nitrile in the presence of a base to produce an aryl nitrile.

properties

IUPAC Name

4-(4-hydroxyphenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSVGYALZXYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209198
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxy-3-methoxybiphenyl

CAS RN

60453-06-7
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060453067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIHYDROXY-3-METHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI3HN3EY8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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